

D-(-)-Norleucine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *D-(-)-Norleucine*

Cat. No.: *B555910*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-Norleucine, a non-proteinogenic α -amino acid, serves as a crucial building block and research tool in the fields of biochemistry, pharmacology, and drug development. As an isomer of leucine, it possesses a linear six-carbon backbone, distinguishing it from its branched-chain counterparts. This structural uniqueness allows for its application as a stable substitute for methionine and leucine in synthetic peptides, aiding in the investigation of protein structure and function without the complication of methionine's susceptibility to oxidation.^{[1][2][3]} This guide provides an in-depth overview of the chemical and physical properties of **D-(-)-Norleucine**, detailed experimental protocols for their determination, and logical workflows for its application in research.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **D-(-)-Norleucine** are summarized below. These properties are essential for its handling, characterization, and application in various experimental settings.

General Properties

Property	Value	Source
IUPAC Name	(2R)-2-aminohexanoic acid	--INVALID-LINK--
Synonyms	(R)-(-)-2-Aminohexanoic acid, D-2-Aminocaproic acid	--INVALID-LINK--, --INVALID-LINK--
CAS Number	327-56-0	--INVALID-LINK--
Molecular Formula	C ₆ H ₁₃ NO ₂	--INVALID-LINK--
Appearance	White to off-white crystalline powder or flakes	--INVALID-LINK--

Physicochemical Data

Property	Value	Conditions	Source
Molecular Weight	131.17 g/mol	--INVALID-LINK--	
Melting Point	≥300 °C (decomposes)	--INVALID-LINK--, --INVALID-LINK--	
Boiling Point	234.0 ± 23.0 °C	Predicted	--INVALID-LINK--
Water Solubility	15.75 g/L	19 °C	--INVALID-LINK--
pKa (Carboxyl)	~2.3-2.8	Predicted	--INVALID-LINK--, --INVALID-LINK--
pKa (Amino)	~9.5-9.8	Predicted	--INVALID-LINK--, --INVALID-LINK--
Optical Rotation	-23.0° to -25.0°	c=4 in HCl	--INVALID-LINK--
Optical Rotation	-23.0° to -24.0°	c=5 in 5N HCl	--INVALID-LINK--

Experimental Protocols

Accurate determination of the physicochemical properties of **D-(-)-Norleucine** is fundamental for its quality control and application. The following sections detail the methodologies for key experimental procedures.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, a capillary melting point method is standard.^{[4][5]}

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of **D-(-)-Norleucine** is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
- Measurement:
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - A rapid heating rate (10-20 °C/min) is used initially to determine an approximate melting range.
 - A second, more precise measurement is performed with a fresh sample, starting the slow heating ramp (1-2 °C/min) approximately 20 °C below the approximate melting point.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are

recorded as the melting range. For compounds that decompose, the temperature at which decomposition (e.g., charring) begins is noted.

Optical Rotation Measurement

As a chiral molecule, **D-(-)-Norleucine** rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic properties.

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.^{[6][7][8]}

Apparatus:

- Polarimeter
- Volumetric flask
- Analytical balance
- Polarimeter cell (typically 1 dm)

Procedure:

- **Solution Preparation:** An accurately weighed sample of **D-(-)-Norleucine** is dissolved in a specified solvent (e.g., 5N HCl) in a volumetric flask to a precise concentration (e.g., 5 g/100 mL).
- **Instrument Calibration:** The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (the pure solvent).
- **Measurement:**
 - The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.
 - The filled cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The temperature should also be recorded.

- Calculation of Specific Rotation ($[\alpha]$): $[\alpha] = \alpha / (l \times c)$ where:

- α = observed rotation in degrees
- l = path length of the cell in decimeters (dm)
- c = concentration of the solution in g/mL

pKa Determination by Titration

The pKa values of the carboxylic acid and amino groups of **D-(-)-Norleucine** can be determined by acid-base titration.^{[9][10][11]}

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Apparatus:

- pH meter with a combination electrode
- Burette
- Beaker and magnetic stirrer
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

- Sample Preparation: A known quantity of **D-(-)-Norleucine** is dissolved in deionized water.
- Acidification: The solution is first titrated with the standardized HCl solution to fully protonate both the carboxyl and amino groups (pH < 2).
- Titration with Base: The acidified solution is then titrated with the standardized NaOH solution. The pH of the solution is recorded after each incremental addition of NaOH.
- Data Analysis:

- A titration curve is generated by plotting the pH versus the equivalents of NaOH added.
- The first equivalence point represents the complete deprotonation of the carboxyl group. The pH at the halfway point to the first equivalence point corresponds to pKa1 (carboxyl group).
- The second equivalence point signifies the complete deprotonation of the amino group. The pH at the halfway point between the first and second equivalence points corresponds to pKa2 (amino group).

Solubility Determination

The solubility of **D-(-)-Norleucine** in various solvents is a key parameter for its formulation and application.

Principle: An excess amount of the solid is equilibrated with a solvent at a specific temperature. The concentration of the dissolved solid in the saturated solution is then determined.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Apparatus:

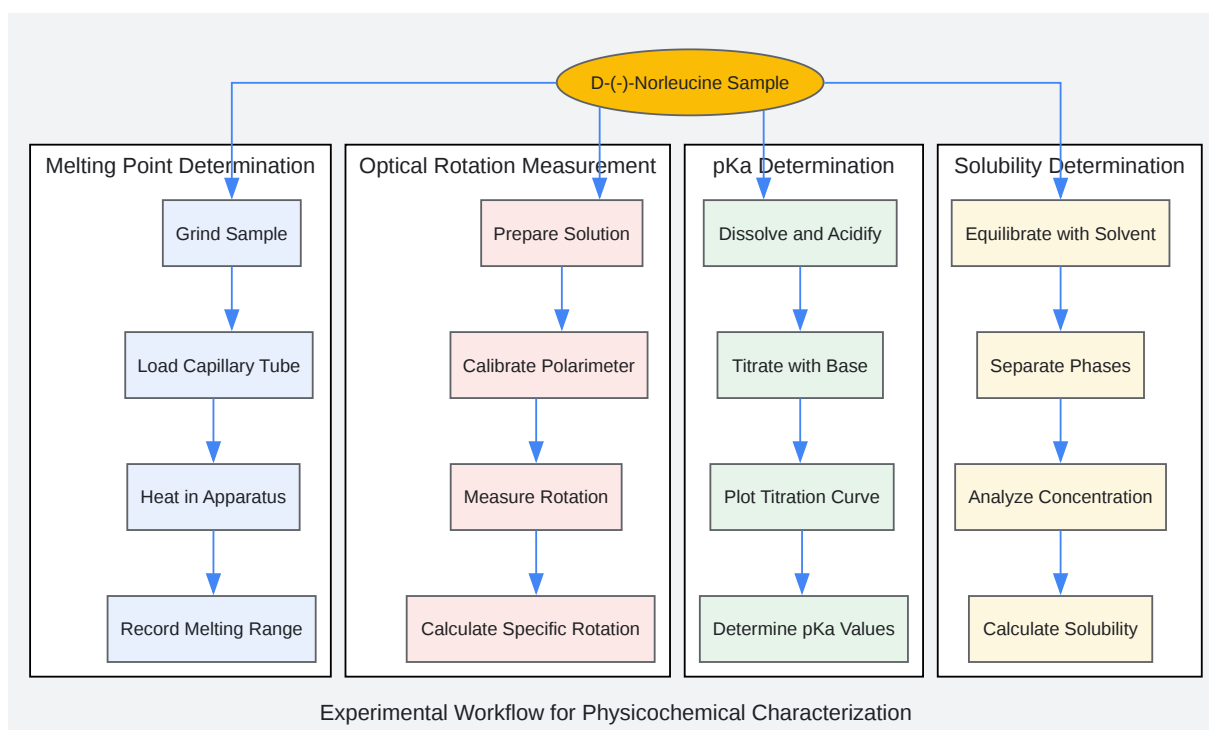
- Vials or flasks with secure caps
- Shaking incubator or water bath with temperature control
- Analytical balance
- Centrifuge or filtration apparatus
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer after derivatization)

Procedure:

- Equilibration: An excess amount of **D-(-)-Norleucine** is added to a known volume of the solvent in a sealed vial.

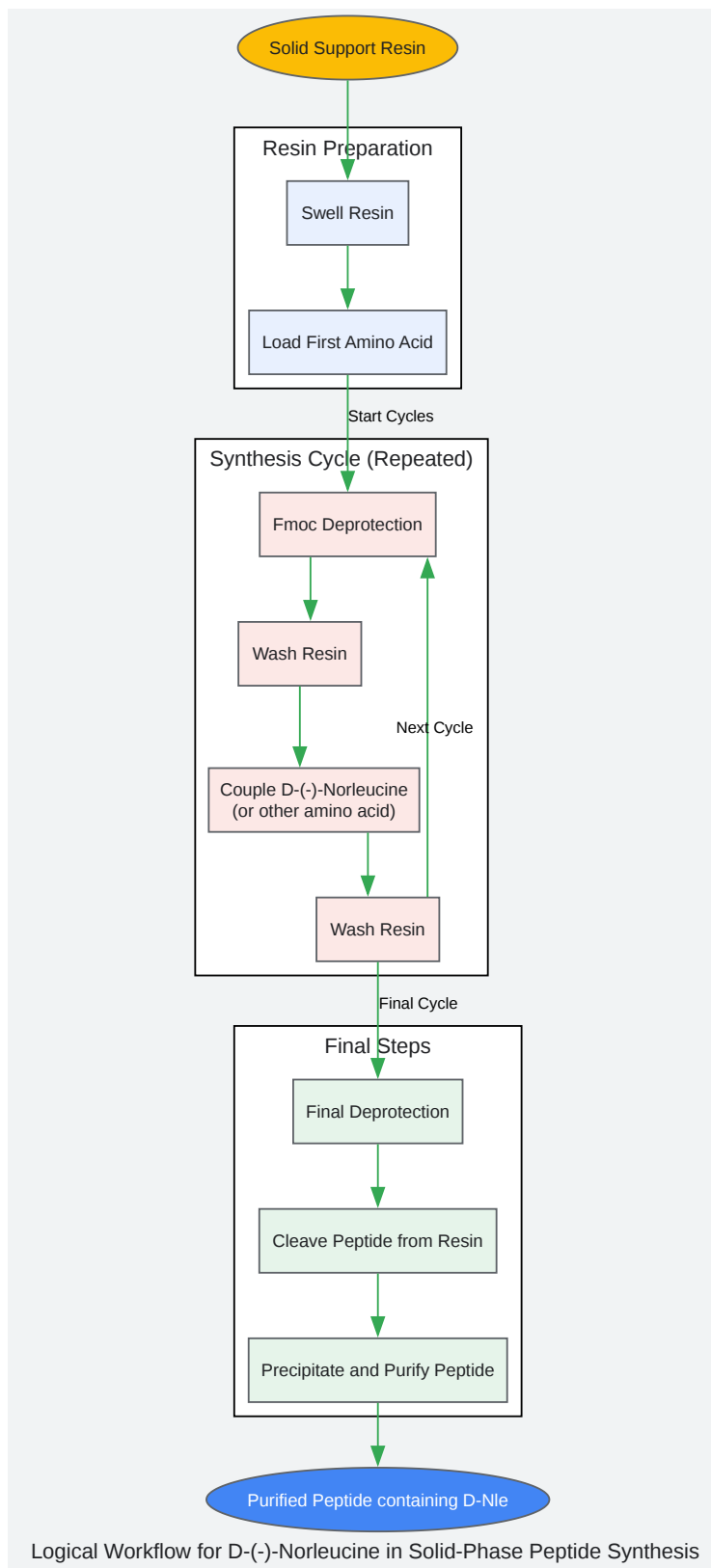
- **Agitation:** The vial is agitated in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Concentration Analysis:** The concentration of **D-(-)-Norleucine** in the clear supernatant or filtrate is determined using a suitable analytical method. For amino acids, HPLC is often employed.
- **Solubility Calculation:** The solubility is expressed as the concentration of the dissolved solid in the saturated solution (e.g., in g/L or mol/L).

Mandatory Visualizations



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Caption: Workflow for determining the physicochemical properties of **D-(-)-Norleucine**.



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Caption: Workflow for incorporating **D-(-)-Norleucine** into a peptide via solid-phase synthesis.

Conclusion

D-(-)-Norleucine is a valuable non-proteinogenic amino acid with well-defined chemical and physical properties. Its utility in peptide synthesis as a stable isostere of methionine and leucine makes it an indispensable tool for researchers exploring protein structure-function relationships and for the development of novel peptide-based therapeutics. The standardized experimental protocols outlined in this guide provide a framework for the accurate characterization of **D-(-)-Norleucine**, ensuring its quality and suitability for advanced research applications. The logical workflows presented offer a clear visual representation of its characterization and application in solid-phase peptide synthesis.

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